molecular formula C9H16O4 B14479450 (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate CAS No. 69704-24-1

(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate

Cat. No.: B14479450
CAS No.: 69704-24-1
M. Wt: 188.22 g/mol
InChI Key: TZWOQYVOZPKULQ-UHFFFAOYSA-N
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Description

(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, and the conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. The reaction can be represented as follows:

RCHO+HOCH2CH2OHRCH(OCH2CH2O)+H2O\text{RCHO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{RCH(OCH}_2\text{CH}_2\text{O)} + \text{H}_2\text{O} RCHO+HOCH2​CH2​OH→RCH(OCH2​CH2​O)+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The acetate group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog with similar structural features but without the ethyl and methyl substituents.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dioxolane ring but different functional groups.

Uniqueness

(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the ethyl and methyl groups can affect its solubility, stability, and interaction with other molecules.

Properties

CAS No.

69704-24-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate

InChI

InChI=1S/C9H16O4/c1-4-9(3)12-6-8(13-9)5-11-7(2)10/h8H,4-6H2,1-3H3

InChI Key

TZWOQYVOZPKULQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)COC(=O)C)C

Origin of Product

United States

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